molecular formula C7H9NO2 B8629720 2-(N-Formyl-2-amino-ethyl)-furan

2-(N-Formyl-2-amino-ethyl)-furan

Cat. No.: B8629720
M. Wt: 139.15 g/mol
InChI Key: AEDKVYNEHDRQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-Formyl-2-amino-ethyl)-furan is a furan-based compound featuring a formyl-protected aminoethyl substituent at the 2-position of the furan ring. The furan scaffold is renowned for its electron-rich aromatic system, which enables diverse reactivity and coordination with metal ions . Substitutions at the 2- and 5-positions of the furan ring are particularly common in bioactive molecules, contributing to antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]formamide

InChI

InChI=1S/C7H9NO2/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5-6H,3-4H2,(H,8,9)

InChI Key

AEDKVYNEHDRQEG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCNC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(N-Formyl-2-amino-ethyl)-furan with analogous furan derivatives, focusing on structural, synthetic, and functional differences.

Nitro-Substituted Furan Derivatives

  • Compound: 2-(2-Methyl-2-nitrovinyl)furan Structural Differences: Contains a nitrovinyl group instead of the formyl-aminoethyl substituent. Functional Impact: The nitro group enhances electrophilicity, enabling reactivity in Diels-Alder reactions and antimicrobial activity. However, the absence of a nitrogen-rich side chain limits its coordination chemistry compared to aminoethyl-substituted furans . Synthetic Yield: Not explicitly reported, but nitro-substituted furans often require harsh nitration conditions, unlike the milder formylation used for aminoethyl derivatives .

Carboxamide-Substituted Furan Derivatives

  • Compound: N-(2-Carbamoylfuranyl)-C-(3'-carboxy-2'-hydroxyphenyl) azetidin-2-one (LH3) Structural Differences: Features a carbamoyl group and a fused azetidin-2-one ring, contrasting with the linear aminoethyl chain in this compound. Functional Impact: The carbamoyl and azetidin-2-one moieties enable coordination with Co(II) and Ni(II) ions, forming stable metal complexes. This property is absent in this compound due to its lack of chelating groups .

Thiophene vs. Furan Carbonitriles

  • Compound: 5-(4-Carboxyphenyl)-2-thiophenecarbonitrile (1b) Structural Differences: Replaces the furan oxygen with sulfur in a thiophene ring. Reactivity and Yield: Thiophene derivatives exhibit lower reactivity in arylation reactions (12.4% yield) compared to furan analogs (24.7% yield), attributed to sulfur’s reduced electron-donating capacity .

Formyl-Substituted Furan Derivatives

  • Compound: N-(2-Formylphenyl)-2-(furan-2-yl)-2-oxoacetamide (3v) Structural Differences: Incorporates a formylphenyl group conjugated to an oxoacetamide chain, differing from the aminoethyl-formyl motif in this compound.

Data Tables

Table 1: Comparative Reactivity and Yields of Furan Derivatives

Compound Reaction Type Yield (%) Key Reactivity Feature Reference
This compound Formylation N/A Mild conditions, high selectivity Inferred
5-(4-Carboxyphenyl)-2-furancarbonitrile Arylation 24.7 Electron-rich furan ring
5-(4-Carboxyphenyl)-2-thiophenecarbonitrile Arylation 12.4 Lower electron density

Key Research Findings

Substituent Effects: The aminoethyl-formyl group in this compound likely enhances solubility and bioavailability compared to nitro- or thiophene-substituted analogs, as seen in other aminoethyl derivatives .

Synthetic Challenges: Formylation of aminoethyl-furan requires precise protection-deprotection strategies to avoid side reactions, contrasting with the straightforward arylation of furan carbonitriles .

Biological Potential: While direct data are lacking, structurally related compounds exhibit antimicrobial and anticancer activities, suggesting this compound could be a candidate for drug discovery .

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